molecular formula C23H32N2O8 B6482272 ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid CAS No. 1215536-35-8

ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid

Cat. No.: B6482272
CAS No.: 1215536-35-8
M. Wt: 464.5 g/mol
InChI Key: ZJHQUDFUDBXHIH-UHFFFAOYSA-N
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Description

Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid is a useful research compound. Its molecular formula is C23H32N2O8 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.21586598 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C27H34N2O4C_{27}H_{34}N_{2}O_{4}. The structure comprises an indole core, a piperidine ring, and an ethyl ester functionality, which collectively contribute to its biological properties.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound has shown potential as a GPR40 agonist. GPR40 is involved in insulin secretion and glucose metabolism, making it a target for diabetes treatment. Activation of GPR40 enhances insulin secretion in response to elevated glucose levels, potentially offering therapeutic benefits in managing diabetes .
  • Cell Signaling Pathways : The compound may influence intracellular signaling pathways linked to calcium mobilization and protein kinase C (PKC) activation. These pathways are crucial for various cellular responses, including insulin secretion from pancreatic beta-cells .

Antidiabetic Properties

Research has indicated that compounds similar to ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate exhibit glucose-lowering effects. In preclinical studies, these compounds have demonstrated the ability to modulate insulin secretion and enhance glucose tolerance .

Anticancer Potential

Indole derivatives are known for their anticancer properties. The presence of the indole structure in this compound may contribute to cytotoxic effects against various cancer cell lines. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Preclinical Studies

Several preclinical studies have focused on the pharmacokinetics and metabolic pathways of similar compounds:

  • Metabolism Studies : A study involving rat and human hepatocyte incubations revealed that metabolites formed from the compound were primarily through O-dealkylation, indicating a specific metabolic pathway that could influence its pharmacological profile .
  • In Vivo Efficacy : In vivo studies demonstrated that compounds with similar structures maintained significant GPR40 binding affinity and agonist potency, suggesting that modifications to the indole core can enhance biological activity without compromising safety .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in chemical structure affect biological activity:

Compound NameKey Structural FeaturesBiological Activity
Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1H-indole-3-carboxylateIndole core with piperidineGPR40 agonism, potential antidiabetic effects
1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indoleBenzyl group additionEnhanced solubility, altered pharmacokinetics
5-(2-Hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indoleLacks benzyl groupReduced biological activity compared to benzyl-substituted variants

Properties

IUPAC Name

ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-1,2-dimethylindole-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4.C2H2O4/c1-4-26-21(25)20-15(2)22(3)19-9-8-17(12-18(19)20)27-14-16(24)13-23-10-6-5-7-11-23;3-1(4)2(5)6/h8-9,12,16,24H,4-7,10-11,13-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHQUDFUDBXHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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